5-[(3-Chloropyridin-2-yl)amino]-5-oxopentanoic acid
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Overview
Description
5-[(3-Chloropyridin-2-yl)amino]-5-oxopentanoic acid is an organic compound that features a chloropyridine moiety attached to an amino-oxopentanoic acid structure
Preparation Methods
The synthesis of 5-[(3-Chloropyridin-2-yl)amino]-5-oxopentanoic acid typically involves the reaction of 3-chloro-2-hydrazinopyridine with a suitable carboxylic acid derivative. One method involves adding 3-chloro-2-hydrazinopyridine to toluene and sodium methoxide, followed by the dropwise addition of a carboxylic acid derivative. The mixture is then heated to reflux, cooled, and the product is isolated through filtration and drying .
Chemical Reactions Analysis
5-[(3-Chloropyridin-2-yl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
5-[(3-Chloropyridin-2-yl)amino]-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 5-[(3-Chloropyridin-2-yl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The chloropyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of biological pathways, making it useful in applications such as pest control and disease treatment .
Comparison with Similar Compounds
5-[(3-Chloropyridin-2-yl)amino]-5-oxopentanoic acid can be compared to other similar compounds, such as:
Properties
Molecular Formula |
C10H11ClN2O3 |
---|---|
Molecular Weight |
242.66 g/mol |
IUPAC Name |
5-[(3-chloropyridin-2-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H11ClN2O3/c11-7-3-2-6-12-10(7)13-8(14)4-1-5-9(15)16/h2-3,6H,1,4-5H2,(H,15,16)(H,12,13,14) |
InChI Key |
HULMCBTXJBTQBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)CCCC(=O)O)Cl |
Origin of Product |
United States |
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